N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and a carboxamide linkage to a 4,5-dimethylthiazole moiety.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(18-9)19-15(20)12-6-7-17-14-5-4-11(21-3)8-13(12)14/h4-8H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBNGIHAHFFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.
Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antitumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in the case of its antitumor activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Implications
- Thiazole vs. Thiazolidine : The presence of a thiazolidine ring (as in A-836,339) may confer conformational rigidity, whereas the thiazole in the target compound offers simpler synthetic accessibility.
- Quinoline Modifications: Methoxy groups (target compound) improve solubility over brominated analogues (e.g., 355429-16-2), which prioritize target affinity.
- Biological Targets: Compounds like A-836-339 are reported in literature as cannabinoid receptor agonists, suggesting the target molecule could be optimized for similar pathways .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a quinoline moiety , which are known for their significant biological activities. The thiazole structure enhances its potential in medicinal chemistry, while the carboxamide functional group linked to the quinoline backbone improves solubility and bioactivity. The specific substitutions on the thiazole and quinoline rings contribute to its unique chemical reactivity and biological effects.
Antimicrobial Properties
Research indicates that compounds with thiazole and quinoline structures exhibit potent antibacterial and antifungal properties. The thiazole moiety is often linked to enhanced cytotoxicity against various pathogens. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Biological Activity | Observations |
|---|---|
| Antibacterial | Effective against multiple bacterial strains |
| Antifungal | Inhibits growth of various fungal species |
Anticancer Activity
This compound has demonstrated significant anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer).
Key Findings:
- Cell Viability Reduction : In vitro studies show that this compound significantly reduces cell viability in cancer cell lines at concentrations as low as 200 μM .
- IC50 Values : The IC50 values for this compound indicate potent activity, with lower values suggesting higher efficacy against specific cancer types .
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| LoVo | < 200 | High |
| MCF-7 | < 200 | Moderate |
The mechanisms underlying the biological activities of this compound are multifaceted. Interaction studies have indicated that it may target specific proteins involved in cell signaling pathways or DNA replication processes. The following mechanisms have been proposed:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like CDK9, which are critical for cancer cell survival and proliferation .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on LoVo Cells : This study demonstrated a significant reduction in cell viability below 50% after treatment with the compound for 48 hours .
- MCF-7 Cell Analysis : In another research effort, the compound exhibited potent anti-proliferative effects on MCF-7 cells, indicating its potential as a breast cancer therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with quinoline carboxamides.
- Functional Group Modifications : Utilizing electrophilic substitutions to enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
